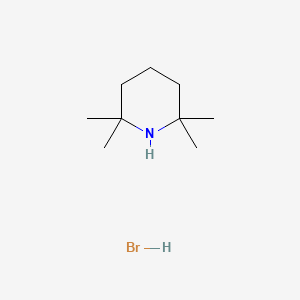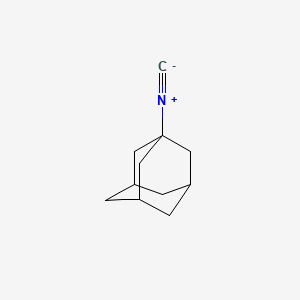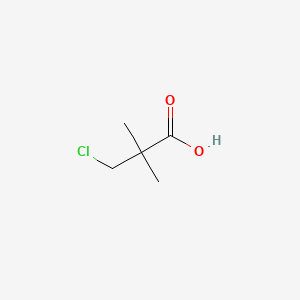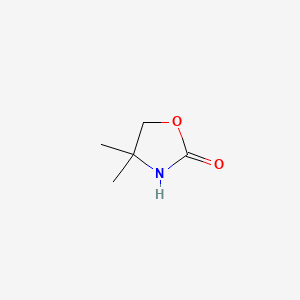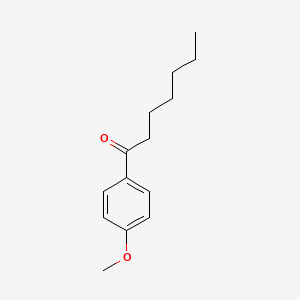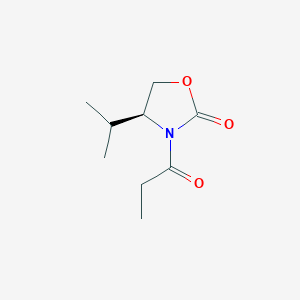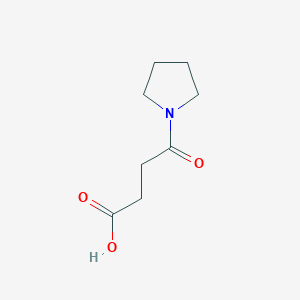
Propyl salicylate
Descripción general
Descripción
Propyl salicylate is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 2-Hydroxy-benzoic acid propyl ester and Propyl o-hydroxybenzoate .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, salicylates in general are known for their keratolytic and anti-inflammatory actions .Physical And Chemical Properties Analysis
This compound has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
1. Role in Plant Growth and Development
Salicylic acid, a compound related to propyl salicylate, has been identified as playing a critical role in plant growth and development. It functions as an endogenous signal mediating both local and systemic plant defense responses against pathogens and has been found to be influential in the plant response to various stresses, including drought, chilling, heavy metal toxicity, heat, and osmotic stress. This suggests that this compound may have potential applications in agriculture and horticulture for improving plant health and stress resistance (Rivas-San Vicente & Plasencia, 2011).
2. Medicinal Use in Humans
Salicylic acid, from which this compound is derived, has been used medicinally for over 200 years. It exhibits a broad range of biological activities, including its role as an anti-inflammatory agent. Given that this compound shares a similar chemical structure, it may possess similar therapeutic properties. Its application in medicine could span from treating inflammation and pain to potentially having a role in cancer prevention and cardiovascular diseases (Alfonso et al., 2014).
3. Industrial and Engineering Applications
In the field of industrial and engineering chemistry, salicylic acid is produced through various chemical processes, one of which is the Kolbe-Schmitt reaction. The production process of salicylic acid, to which this compound is related, involves the conversion of sodium salicylate into salicylic acid. This process has been proposed to be optimized using electrodialysis, suggesting the potential for this compound to be involved in similar industrial processes (Rottiers et al., 2017).
4. Anticancer Activity and Molecular Mechanisms
Salicylic acid and its derivatives have been shown to exhibit anticancer activity. This activity is attributed to their ability to inhibit CBP/p300 lysine acetyltransferase activity, thereby affecting gene expression and cellular signaling pathways involved in cancer progression. This compound, as a derivative of salicylic acid, may possess similar properties, making it a potential candidate for cancer research and therapy (Shirakawa et al., 2016).
5. Pharmacological Properties in Vascular Diseases
Salicylates, including this compound, have been studied for their effects on vascular diseases. They are known to inhibit vascular smooth muscle cell proliferation and DNA synthesis, which are key factors in the management of vascular proliferative disorders. These effects are associated with downregulation of various cell-cycle regulatory molecules and may proceed via modulation of transcription factors like NF-kappaB (Marra & Liao, 2001).
Safety and Hazards
Direcciones Futuras
While specific future directions for Propyl salicylate are not detailed in the retrieved sources, there is ongoing research into the topical delivery of salicylates for pain relief, keratolytic, antibacterial, and photoprotective actions . The market size for this compound is also expected to grow in the future .
Mecanismo De Acción
Target of Action
Propyl salicylate, also known as Propyl 2-Hydroxybenzoate, is a derivative of salicylic acid . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
This compound acts by irreversibly inhibiting COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these substances, which are involved in inflammation and pain signaling, contributes to the analgesic and anti-inflammatory activity of this compound .
Biochemical Pathways
This compound affects the biochemical pathways involving the synthesis of salicylic acid. In plants and bacteria, salicylic acid is synthesized from chorismate via the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . This compound, being a derivative of salicylic acid, may influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of salicylates, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). After administration, salicylates are rapidly absorbed and undergo first-pass metabolism in the liver . Salicylates are bound to serum albumin and distributed in various body tissues . They are metabolized through glucuronide formation and conjugation with glycine, and are excreted renally .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain due to the inhibition of prostaglandin and thromboxane synthesis . This results in the alleviation of symptoms in conditions like rheumatic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, salicylates are produced by plants as part of their defense systems against pathogen attack and environmental stress . Therefore, the presence of pathogens or environmental stressors could potentially affect the levels of naturally occurring salicylates and, by extension, the action of this compound .
Propiedades
IUPAC Name |
propyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIOSVZIQOVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046790 | |
| Record name | Propyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607-90-9, 29468-39-1 | |
| Record name | Propyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, hydroxy-, propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CP40IDZ6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for synthesizing propyl salicylate, and what are their advantages and disadvantages?
A1: Two primary methods for this compound synthesis emerge from the provided research:
Q2: How does the structure of this compound influence its cutaneous absorption compared to other salicylate esters?
A2: Research suggests a correlation between the structure of salicylate esters and their ability to permeate the skin []. While methyl salicylate serves as a reference point with a relative absorption value of 1.00, this compound demonstrates significantly lower absorption.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



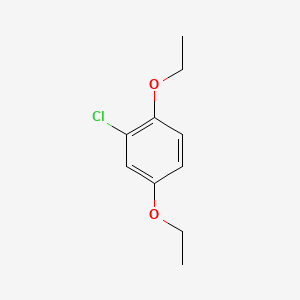
![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)

